Methyl 2-ethyl-2-hydroxy-3-oxobutanoate
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Overview
Description
Methyl 2-ethyl-2-hydroxy-3-oxobutanoate is a chemical compound belonging to the class of keto esters. It is a colorless liquid with a fruity odor and is soluble in water, alcohol, and other organic solvents. This compound is widely used in the pharmaceutical industry as a building block for the synthesis of various drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-ethyl-2-hydroxy-3-oxobutanoate can be synthesized through several methods. One common method involves the reaction between ethyl acetoacetate and methyl iodide in the presence of sodium hydride or tert-butyl hydroperoxide. Another method involves the alkylation of enolate ions, where the nucleophilic enolate ion reacts with an electrophilic alkyl halide in an S_N2 reaction .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as mixing, heating, and purification to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-ethyl-2-hydroxy-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Methyl 2-ethyl-2-hydroxy-3-oxobutanoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of various compounds.
Biology: Employed in the study of metabolic pathways and enzyme reactions.
Medicine: Utilized in the development of antiviral, antibacterial, and anticancer agents.
Industry: Applied in the production of biodegradable polymers and dyes.
Mechanism of Action
The mechanism of action of Methyl 2-ethyl-2-hydroxy-3-oxobutanoate involves its interaction with specific molecular targets and pathways. For instance, it can act as a precursor for the synthesis of amino acids like valine and leucine, which are essential for protein expression in biological systems . Additionally, it may participate in dynamic nuclear polarization (DNP) to enhance NMR signals for detection .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-hydroxy-2-methyl-3-oxobutanoate: Similar in structure but with an ethyl group instead of a methyl group.
Methyl 3-oxobutanoate: Another keto ester with a slightly different structure.
Ethyl 3-methyl-2-oxobutyrate: Similar in structure but with a different substitution pattern.
Uniqueness
Methyl 2-ethyl-2-hydroxy-3-oxobutanoate is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various synthetic and research applications.
Properties
IUPAC Name |
methyl 2-ethyl-2-hydroxy-3-oxobutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-4-7(10,5(2)8)6(9)11-3/h10H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAFVIAAVPCHILN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)C)(C(=O)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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